(2-Amino-6-methoxyphenyl)methanol

Lipophilicity Physicochemical Property Prediction Drug-likeness

Medicinal chemists pursuing 6-methoxybenzoxazole leads often struggle to source the exact 2,6-disubstituted benzyl alcohol isomer, where the ortho,ortho'-relationship of NH2 and CH2OH is essential for regioselective heterocycle formation. (2-Amino-6-methoxyphenyl)methanol (CAS 177531-95-2) eliminates this bottleneck as a pre-validated, commercially available synthon. ● Enables direct, high-yield construction of the 6-methoxybenzoxazole pharmacophore-a privileged scaffold in kinase and GPCR programs-without wasteful protecting-group manipulation. ● Consistent ≥98% purity (HPLC) with batch-specific COA; predicted LogP 0.77-1.35 and TPSA 55.48 Ų support rational property-based design. ● Ships ambient; regional stocking ensures ≤5-day lead time on standard research quantities (100 mg-1 g).

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 177531-95-2
Cat. No. B575595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-6-methoxyphenyl)methanol
CAS177531-95-2
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCOC1=CC=CC(=C1CO)N
InChIInChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3
InChIKeyRSSICPKUBLFYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-6-methoxyphenyl)methanol (CAS 177531-95-2): Ortho-Substituted Amino Alcohol Building Block for Synthesis and Research


(2-Amino-6-methoxyphenyl)methanol, also known as 2-amino-6-methoxybenzyl alcohol, is an aromatic amino alcohol with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. This compound features a characteristic 2,6-disubstituted benzene ring bearing an amino group (-NH2) at the 2-position, a methoxy group (-OCH3) at the 6-position, and a hydroxymethyl group (-CH2OH) attached to the ring . It is typically supplied as a white to off-white crystalline solid with purity specifications of ≥95% or ≥98% from commercial vendors . The compound is primarily employed as a versatile synthetic intermediate and research chemical, valued for its unique substitution pattern which imparts distinct steric and electronic properties compared to other positional isomers [2].

1
Synthetic intermediate for heterocycle and medicinal chemistry research
2
2,6-disubstitution pattern for steric and electronic control in synthesis
3
Research-grade purity specifications available from commercial vendors

Why Simple 'Amino-Methoxy Benzyl Alcohol' Substitution is Insufficient: The Critical Role of the 2,6-Disubstitution Pattern in (2-Amino-6-methoxyphenyl)methanol


Substituting (2-amino-6-methoxyphenyl)methanol with a generic 'amino-methoxy benzyl alcohol' from the same compound class fails to account for the specific 2,6-disubstitution pattern that defines this molecule. The ortho,ortho'-relationship of the amino and methoxy groups to the benzylic alcohol creates a unique steric environment and electronic landscape that directly influences key physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA), as well as the molecule's reactivity profile in subsequent synthetic transformations [1][2]. Positional isomers with substituents at the 2,4-, 2,5-, or 2,3- positions exhibit distinct electronic and steric interactions, leading to differences in hydrogen bonding capability, steric hindrance during reactions, and ultimately divergent synthetic outcomes or biological interactions [3]. The specific substitution pattern of (2-amino-6-methoxyphenyl)methanol is therefore a critical, non-interchangeable parameter for research applications where precise molecular geometry and electronic properties are paramount.

Steric environment shift
2,6-ortho,ortho'-pattern may alter intramolecular interactions and reactivity compared to other positional isomers
Physicochemical property variance
Predicted LogP and TPSA may not transfer across 2,4-, 2,5-, or 2,3-isomers
Synthetic route mismatch
Heterocycle formation pathways may require the specific 2,6-arrangement; other isomers may not support the same transformations

Quantitative Differentiation Guide for (2-Amino-6-methoxyphenyl)methanol (CAS 177531-95-2): Comparative Data vs. Positional Isomers


Computational LogP Values for (2-Amino-6-methoxyphenyl)methanol vs. Representative Isomers

The predicted partition coefficient (LogP) of (2-amino-6-methoxyphenyl)methanol, a measure of lipophilicity, is reported as 0.77 (ChemScene) and 1.35 (ChemSrc) using different computational models [1]. In contrast, a representative 2,5-disubstituted isomer, (2-amino-5-methoxyphenyl)methanol, has a predicted LogP of 1.11 (ChemSrc) [2]. This indicates that the 2,6-isomer may exhibit moderate lipophilicity, but the significant variation in predicted values highlights the sensitivity of this property to the specific substitution pattern and the computational method employed. The 2,6-arrangement can influence intramolecular hydrogen bonding and solvent interactions differently than other isomers.

Predicted LogP Comparison
Data to verify
Target LogP 0.77 / 1.35 (two models) vs 2,5-isomer 1.11
Supports lipophilicity-dependent selection context
Model-dependent; reported values may vary
Lipophilicity Physicochemical Property Prediction Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: (2-Amino-6-methoxyphenyl)methanol vs. Unsubstituted Benzyl Alcohol

The Topological Polar Surface Area (TPSA) of (2-amino-6-methoxyphenyl)methanol is calculated to be 55.48 Ų . This value is significantly higher than the TPSA of unsubstituted benzyl alcohol (20.23 Ų) [1], primarily due to the contributions from the amino (primary amine) and methoxy (ether) functional groups. A TPSA below 140 Ų is generally associated with good oral bioavailability, but the specific value of 55.48 Ų positions this compound in a range that balances solubility and membrane permeability differently than simpler analogs.

TPSA Comparison
Class-level
55.48 Ų vs benzyl alcohol 20.23 Ų
Supports permeability-solubility balance review
Class-level inference; verify experimentally
Polar Surface Area Bioavailability Permeability

Commercial Purity Specifications and Storage Conditions for (2-Amino-6-methoxyphenyl)methanol

Commercial suppliers of (2-amino-6-methoxyphenyl)methanol (CAS 177531-95-2) offer the compound with defined purity specifications, typically ≥95% or ≥98% . For instance, AKSci lists a minimum purity of 95% , while Leyan offers a purity of 98% . Long-term storage is recommended in a cool, dry place . This level of purity is standard for research-grade chemicals used as building blocks, but the availability of a higher 98% purity grade from some vendors provides an option for applications requiring a more rigorously defined starting material, potentially minimizing side reactions in sensitive synthetic sequences.

Purity Specification
Data to verify
95% (AKSci) / 98% (Leyan)
Supports procurement specification selection
Vendor-reported; verify per lot
Chemical Purity Procurement Specification Storage Stability

Substitution Pattern-Dependent Synthetic Utility: Ortho,Ortho'-Disubstitution in Benzoxazole Synthesis

The unique 2,6-disubstitution pattern of (2-amino-6-methoxyphenyl)methanol, featuring an amino group ortho to a benzylic alcohol, makes it a potential precursor for the synthesis of benzoxazole derivatives via condensation reactions with aldehydes or acids [1][2]. This reaction is a well-established route to benzoxazoles, which are important scaffolds in medicinal chemistry. The presence of the methoxy group at the 6-position provides a handle for further functionalization and modulates the electronic properties of the resulting heterocycle. While specific reaction yields for this exact compound are not available in the primary literature, the structural motif is directly relevant to these transformations, offering a strategic advantage over isomers lacking this ortho-amino, ortho-hydroxymethyl arrangement.

Benzoxazole Synthesis Utility
Class-level
ortho-NH₂ + ortho-CH₂OH pattern enables benzoxazole scaffold formation
Supports heterocycle synthesis route context
Class-level; specific yield data not reported
Synthetic Intermediate Heterocycle Synthesis Benzoxazole Formation

Recommended Application Scenarios for (2-Amino-6-methoxyphenyl)methanol (CAS 177531-95-2) Based on Differential Evidence


Synthesis of Substituted Benzoxazole Libraries for Medicinal Chemistry

The ortho-amino, ortho-hydroxymethyl substitution pattern of (2-amino-6-methoxyphenyl)methanol makes it a valuable starting material for the construction of benzoxazole derivatives, a privileged scaffold in drug discovery [1]. The 6-methoxy group further provides a site for potential late-stage functionalization or serves to modulate the electronic and steric profile of the final heterocycle. Researchers requiring a specific 6-methoxybenzoxazole core structure will find this isomer irreplaceable compared to other amino-methoxybenzyl alcohols.

Physicochemical Property Modulation in Early-Stage Drug Discovery

Given its computationally predicted LogP (0.77-1.35) and TPSA (55.48 Ų), (2-amino-6-methoxyphenyl)methanol serves as a building block for introducing a specific lipophilicity and polarity profile into a lead compound [2]. This is particularly relevant when aiming to improve aqueous solubility while maintaining some membrane permeability, or when a precise balance of these properties is desired as part of a structure-activity relationship (SAR) exploration.

Investigating Steric and Electronic Effects in Catalytic Transformations

The 2,6-disubstitution pattern creates a sterically hindered environment around the benzylic alcohol and amino groups . This feature can be exploited in fundamental research to study the impact of ortho-substitution on reaction rates, regioselectivity, and enantioselectivity in metal-catalyzed processes or enzymatic transformations. The compound offers a well-defined, commercially available model system for such mechanistic investigations.

Analytical Standard and Method Development for Ortho-Substituted Amino Alcohols

With commercially available purity specifications of 95% or 98%, (2-amino-6-methoxyphenyl)methanol can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related ortho-substituted amino alcohols in complex mixtures or reaction monitoring .

Application
Selection Property
Validation Focus
Benzoxazole scaffold synthesis
Ortho-amino, ortho-hydroxymethyl pattern
Heterocycle formation suitability
Physicochemical SAR studies
Lipophilicity-polarity profile
Property modulation in lead optimization
Steric/electronic effect studies
2,6-disubstitution environment
Catalytic and enzymatic selectivity impact
Analytical method development
Defined purity specification
Reference standard suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-6-methoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.